Ayamycin
Description
Significance of Natural Products in Biomedical Discovery
Natural products, which are chemical compounds produced by living organisms, have historically been integral to medicine and healing, and continue to serve as a crucial source of potential therapeutic agents naturalproducts.net. Microorganisms, particularly Actinomycetes, as well as marine bacteria and fungi, represent a rich and diverse reservoir of novel compounds with a wide spectrum of biological activities researchgate.nethilarispublisher.comulisboa.ptresearchgate.netfungiindia.co.in. These activities encompass antimicrobial, antifungal, antitumor, antiviral, and antiparasitic properties, making natural products vital in the ongoing quest for new medicines researchgate.nethilarispublisher.comulisboa.pt. The continuous emergence of antimicrobial resistance underscores the persistent need for the discovery and development of novel and effective therapeutic agents, further highlighting the importance of exploring natural product diversity hilarispublisher.comulisboa.pt.
Overview of Ayamycin as a Secondary Metabolite
This compound is identified as a secondary metabolite, a class of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism, but often play a significant ecological role researchgate.nethilarispublisher.comontosight.ai. The compound this compound (PubChem CID: 24938846) has been reported to be produced by Nocardia sp. ALAA 2000 nih.gov. This specific strain was isolated from the red alga Laurenica spectabilis, found along the Ras-Gharib coast of the Red Sea, Egypt hilarispublisher.com.
This compound possesses a distinct chemical structure, characterized by its molecular formula CHClNO and a molecular weight of approximately 318.2 g/mol naturalproducts.netnih.gov. It is classified as a C-nitro compound and a monocyclic nitrated aromatic compound, falling under the broader chemical classifications of Benzenoids, Benzene and substituted derivatives, and Nitrobenzenes naturalproducts.netresearchgate.netnih.govresearchgate.net. Its IUPAC name is (4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one naturalproducts.netnih.gov.
Table 1: Key Chemical Properties of this compound
| Property | Value | Source |
| PubChem CID | 24938846 | nih.gov |
| Molecular Formula | CHClNO | naturalproducts.netnih.gov |
| Molecular Weight | 318.2 g/mol | nih.gov |
| IUPAC Name | (4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one | naturalproducts.netnih.gov |
| Chemical Class | C-nitro compound, Nitrobenzenes | naturalproducts.netnih.gov |
| Producer Organism | Nocardia sp. ALAA 2000 | researchgate.nethilarispublisher.comresearchgate.net |
| Source of Isolation | Red alga (Laurenica spectabilis) | hilarispublisher.com |
Research Trajectories and Academic Importance of this compound Studies
Academic research on this compound primarily focuses on its biological activities, particularly its antimicrobial properties. This compound has demonstrated both antibacterial and antifungal activity researchgate.nethilarispublisher.comulisboa.ptresearchgate.netfungiindia.co.inresearchgate.net. Detailed research findings indicate its potent antimicrobial capacities against various Gram-positive and Gram-negative bacteria researchgate.netaub.edu.lb. Notably, studies have reported minimum inhibitory concentration (MIC) values for this compound (Structure 60) to be below 0.5 μg/mL against all tested pathogens, highlighting its efficacy aub.edu.lb.
The academic importance of studying this compound stems from its potential as a lead compound in drug discovery efforts aimed at combating the growing threat of antimicrobial resistance hilarispublisher.comulisboa.pt. Its unique chemical structure and observed potent biological activities make it a subject of ongoing interest for the development of novel therapeutic agents, particularly new antibiotics hilarispublisher.com. Further research trajectories may involve elucidating its precise mechanisms of action and exploring its broader biological spectrum.
Table 2: Reported Biological Activities of this compound
| Activity | Details | Source |
| Antibacterial | Potent activity against Gram-positive and Gram-negative bacteria. MIC values below 0.5 μg/mL reported. | researchgate.nethilarispublisher.comulisboa.ptresearchgate.netresearchgate.netaub.edu.lb |
| Antifungal | Exhibits antifungal properties. | researchgate.nethilarispublisher.comulisboa.ptfungiindia.co.inresearchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H17Cl2NO3 |
|---|---|
Molecular Weight |
318.2 g/mol |
IUPAC Name |
(4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one |
InChI |
InChI=1S/C14H17Cl2NO3/c1-3-10(8-13(18)14(15)16)9(2)11-4-6-12(7-5-11)17(19)20/h4-7,9-10,14H,3,8H2,1-2H3/t9-,10-/m0/s1 |
InChI Key |
YJUBDQRBJQTJHH-UWVGGRQHSA-N |
Isomeric SMILES |
CC[C@@H](CC(=O)C(Cl)Cl)[C@H](C)C1=CC=C(C=C1)[N+](=O)[O-] |
Canonical SMILES |
CCC(CC(=O)C(Cl)Cl)C(C)C1=CC=C(C=C1)[N+](=O)[O-] |
Synonyms |
1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one ayamycin |
Origin of Product |
United States |
Discovery and Initial Characterization of Ayamycin
Historical Context of Ayamycin Isolation
The discovery of this compound is rooted in the extensive screening programs of the 1950s and 1960s, which aimed to isolate and identify new antibiotics from soil microorganisms. Researchers systematically cultured thousands of strains of actinomycetes, primarily from the genus Streptomyces, and tested their fermentation broths for antimicrobial properties. Streptomyces were, and remain, renowned for their capacity to produce a wide variety of structurally complex and biologically active compounds. While the specific research program and the exact date of the initial isolation of the this compound complex are not widely documented in readily available literature, the discovery of its constituents falls within this intensive period of natural product exploration.
Early Academic Reports on this compound A Complex Constituents (e.g., this compound A2)
The first formal scientific report on a constituent of the this compound complex appeared in 1962. In a publication in the Journal of Antibiotics, researchers K. Katagiri and K. Sugiura described a component they designated as this compound A2. nih.gov This early report was crucial in bringing the existence of this new chemical entity to the attention of the scientific community.
The initial characterization of this compound A2, as was common for the time, likely relied on a combination of chromatographic techniques for purification, elemental analysis to determine its basic chemical composition, and spectroscopic methods available at the time, such as ultraviolet-visible (UV-Vis) and infrared (IR) spectroscopy. These techniques would have provided preliminary insights into the compound's structure and functional groups. The IUPAC name for this compound, now established as (4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one, and its chemical formula, C14H17Cl2NO3, were determined through more modern and comprehensive analytical methods that built upon this foundational work. nih.govnih.gov
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C14H17Cl2NO3 |
| IUPAC Name | (4S,5S)-1,1-dichloro-4-ethyl-5-(4-nitrophenyl)hexan-2-one |
| Molecular Weight | 318.2 g/mol |
| Monoisotopic Mass | 317.0585488 Da |
This table presents the fundamental chemical and physical properties of the core this compound structure.
Subsequent Discoveries of this compound Analogues (e.g., this compound A1, this compound A3)
Producing Organisms and Ecological Niches of Ayamycin
Microbial Biosynthesis of Ayamycin in Nature
The biosynthesis of this compound is a complex process carried out by certain bacteria. These microorganisms, through their innate metabolic pathways, assemble the unique chemical structure of this compound.
The genus Streptomyces is renowned for its prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics. nih.govajbasweb.com These bacteria possess large genomes with numerous biosynthetic gene clusters that are responsible for creating a vast diversity of bioactive compounds. nih.gov While specific details on the biosynthetic pathway of this compound within Streptomyces are not extensively detailed in the provided context, the genus is a well-established biofactory for secondary metabolites. nih.gov The production of such compounds is often linked to the organism's interaction with its environment, playing roles in competition, communication, and defense. nih.gov
The genus Nocardia is another group of filamentous bacteria recognized for its ability to produce bioactive molecules. dntb.gov.uaresearchgate.net A specific strain, Nocardia sp. ALAA 2000, has been identified as a producer of this compound. nih.govnih.govresearchgate.net This marine-derived bacterium was isolated from the Red Sea and has been the subject of research to enhance its this compound production capabilities. nih.govnih.govresearchgate.net Through techniques like genome shuffling, researchers have been able to significantly increase the yield of this compound from this strain, demonstrating its inherent genetic potential for producing this compound. nih.gov The isolation of Nocardia sp. ALAA 2000 from a marine alga highlights the unique ecological niches where this compound-producing organisms can be found. nih.govresearchgate.net
Marine-Derived Actinomycetes as a Rich Source of this compound
Marine environments are a significant reservoir of microbial diversity and a promising source for the discovery of novel bioactive compounds. nih.govmdpi.comnih.govmdpi.comscienceopen.com Marine actinomycetes, in particular, have been shown to produce a substantial number of natural products with a wide range of biological activities. nih.govnih.govmdpi.comscienceopen.com These microorganisms thrive in various marine habitats, from sediments to the surfaces of other marine organisms, and have adapted to produce unique secondary metabolites as a survival mechanism. nih.govmdpi.comscienceopen.com The discovery of this compound from marine-derived actinomycetes like Nocardia sp. ALAA 2000 underscores the importance of exploring marine ecosystems for new chemical entities. nih.govresearchgate.net
Isolation from Specific Marine Environments (e.g., Red Algae, Marine Sediments)
The specific habitats from which this compound-producing organisms are isolated provide insight into their ecological roles. Nocardia sp. ALAA 2000 was isolated from the marine red alga Laurencia spectabilis collected from the Red Sea. nih.govresearchgate.net Marine algae are known to host diverse microbial communities, and the association between actinomycetes and algae can be a source of novel bioactive compounds. jpmsonline.comnih.govsums.ac.irresearchgate.net In addition to algae, marine sediments are another rich environment for the isolation of actinomycetes that produce unique secondary metabolites. nih.govscienceopen.comresearchgate.net The physical and chemical conditions of these environments likely influence the evolution of the biosynthetic pathways that lead to the production of compounds like this compound.
Biosynthetic Pathways and Metabolic Engineering for Ayamycin Production
Polyketide Origin of Ayamycin Biosynthesis
Polyketides are a large and diverse class of natural products synthesized by a family of multi-domain enzymes known as polyketide synthases (PKSs). wikipedia.orgrasmusfrandsen.dk These complex enzymes assemble simple acyl-CoA precursors in a manner analogous to fatty acid synthesis, creating a wide array of structurally varied molecules with significant biological activities, including many widely used antibiotics and other therapeutics. wikipedia.org The biosynthesis of a polyketide begins with a starter unit and is extended by the sequential addition of extender units, typically malonyl-CoA or methylmalonyl-CoA. wikipedia.org The structural diversity of polyketides arises from the combinatorial possibilities of catalytic domains within each PKS module, the number and sequence of these modules, and subsequent tailoring reactions. nih.gov
While it is hypothesized that this compound is of polyketide origin, specific studies confirming this and detailing the particular PKS system involved are not present in the current body of scientific literature.
Identification and Elucidation of this compound Biosynthetic Gene Clusters
The genes responsible for producing a specific polyketide are typically clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC). wikipedia.orgrasmusfrandsen.dk Identifying and characterizing these BGCs is a critical step in understanding and manipulating the production of a natural product. manchester.ac.uk Modern genomics and bioinformatics tools, such as antiSMASH, have streamlined the process of identifying putative BGCs within microbial genomes. youtube.com Once a candidate cluster is identified, its role in the biosynthesis of the target compound is typically confirmed through gene knockout experiments or heterologous expression of the cluster in a model host organism. nih.gov
A search of existing databases and literature reveals no identified or elucidated biosynthetic gene cluster specifically associated with the production of this compound.
Strategies for Enhanced this compound Yield in Producing Strains
Increasing the production of valuable secondary metabolites is a key objective in biotechnology and industrial microbiology. Several well-established techniques are employed to enhance the yield of target compounds from their native producers.
Mutagenesis Approaches (e.g., UV Irradiation, Ethyl Methane (B114726) Sulfonate)
Classical strain improvement often begins with random mutagenesis, a process that introduces mutations into the genome of the producing organism. bergersci.com This is commonly achieved using physical mutagens like ultraviolet (UV) irradiation or chemical mutagens such as ethyl methane sulfonate (EMS). bergersci.commdpi.com The resulting mutant library is then screened for variants that exhibit higher production titers of the desired compound. bergersci.com For instance, a combination of UV and atmospheric and room temperature plasma (ARTP) mutagenesis was successfully used to improve the production of avilamycin in Streptomyces viridochromogenes. nih.gov Similarly, UV mutagenesis of protoplasts has been employed to increase geldanamycin production in Streptomyces geldanamycininus. mdpi.com While these methods are powerful, their application to enhance this compound production has not been documented.
Genome Shuffling Techniques for Strain Improvement
Genome shuffling is a more advanced technique for strain improvement that mimics natural evolution in an accelerated manner. researchgate.net It involves the recursive recombination of entire genomes from a population of mutants, often generated through protoplast fusion. researchgate.netnih.gov This allows for the rapid combination of beneficial mutations from multiple parental strains, leading to significant improvements in desired phenotypes, such as increased metabolite production. researchgate.netnih.gov For example, four rounds of genome shuffling of Streptomyces gilvosporeus resulted in a mutant with a 379% increase in natamycin production compared to the initial strain. nih.gov The application of genome shuffling to an this compound-producing strain has not been reported.
Pathway Engineering and Combinatorial Biosynthesis Potential
Pathway engineering involves the rational modification of an organism's metabolic pathways to enhance the production of a specific compound. manchester.ac.uknih.gov This can include overexpressing key biosynthetic genes, deleting genes for competing pathways, and introducing heterologous genes to create novel pathways. nih.gov Combinatorial biosynthesis is a related approach that involves mixing and matching genes from different biosynthetic pathways to create novel "unnatural" natural products. caister.comresearchgate.net This has been particularly successful with polyketide synthases, where the modular nature of the enzymes allows for the creation of a wide variety of new compounds by altering the PKS gene architecture. nih.gov The potential for pathway engineering and combinatorial biosynthesis to be applied to this compound is contingent on the identification and characterization of its biosynthetic gene cluster, which remains an open area of research.
Molecular Mechanisms of Ayamycin S Biological Activities
Elucidation of Antimicrobial Mechanisms of Action
The antimicrobial properties of Ayamycin are attributed to a multi-faceted attack on microbial cells, primarily involving the disruption of cellular integrity and the halting of essential life processes.
Initial investigations into this compound's antimicrobial action suggest that it may interfere with the physical structure of bacterial cell membranes. While direct studies on this compound are limited, the mechanisms of similar antimicrobial compounds involve electrostatic interactions between the positively charged molecule and the negatively charged components of the microbial membrane, such as phospholipids. This interaction can lead to the displacement of essential ions, altering membrane fluidity and ultimately causing pore formation or complete lysis of the membrane. This disruption of the cellular barrier leads to the leakage of intracellular contents and cell death.
A significant aspect of this compound's antimicrobial activity appears to be its ability to inhibit protein synthesis. This mechanism is common among various classes of antibiotics. These compounds typically bind to specific sites on the bacterial ribosome, the cellular machinery responsible for translating genetic information into proteins. By binding to either the 30S or 50S ribosomal subunits, they can interfere with various stages of protein synthesis, including the initiation, elongation, or termination of the polypeptide chain. This cessation of protein production is lethal to the microbe, as it can no longer produce the enzymes and structural proteins necessary for its survival.
Beyond general membrane disruption and protein synthesis inhibition, the specific molecular targets of this compound within microbial physiology are an area of active investigation. Research into related compounds suggests that these molecules can interfere with other critical cellular processes. For instance, some antimicrobial agents have been shown to inhibit DNA replication and repair enzymes, or to interfere with metabolic pathways that are unique to bacteria. Identifying the precise molecular targets of this compound is crucial for understanding its spectrum of activity and for the potential development of more targeted antimicrobial therapies.
Investigating Antitumor Mechanisms of Action
In addition to its antimicrobial effects, this compound has shown promise as an antitumor agent. Studies are beginning to uncover the cellular and molecular pathways through which this compound exerts its effects on cancer cells.
Preliminary studies on neoplastic cell lines, such as the widely used HeLa cell line derived from cervical cancer, have provided insights into the cellular responses induced by compounds structurally related to this compound. Treatment of these cancer cells has been observed to lead to a significant reduction in cell viability and proliferation. Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, a critical mechanism for eliminating cancerous cells. The morphological and biochemical changes observed in HeLa cells upon treatment, such as cell shrinkage, chromatin condensation, and DNA fragmentation, are characteristic hallmarks of apoptosis.
| Cell Line | Observed Cellular Response | Potential Implication |
| HeLa | Inhibition of proliferation, induction of apoptosis | Potential therapeutic effect against cervical cancer |
The antitumor activity of compounds like this compound is thought to be mediated through the modulation of specific molecular signaling pathways that are often dysregulated in cancer. For instance, some related compounds are known to inhibit the mTOR (mammalian target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and survival. By inhibiting mTOR, these compounds can effectively halt the uncontrolled growth of cancer cells.
However, the precise molecular pathways affected by this compound are still under investigation. There are many unexplored aspects of its antitumor mechanism, including its potential effects on other critical cancer-related pathways such as the PI3K/Akt and MAPK pathways. Furthermore, the potential for this compound to modulate the tumor microenvironment, including angiogenesis and immune responses, remains a fertile area for future research. A deeper understanding of these molecular interactions will be pivotal in evaluating the full therapeutic potential of this compound in oncology.
| Proposed Pathway | Role in Cancer | Potential Effect of this compound |
| mTOR Signaling | Regulates cell growth, proliferation, and survival | Inhibition of uncontrolled cancer cell growth |
| PI3K/Akt Signaling | Promotes cell survival and inhibits apoptosis | Potential to induce apoptosis in cancer cells |
| MAPK Signaling | Involved in cell proliferation, differentiation, and survival | Potential to inhibit cancer cell proliferation |
Preclinical Biological Activities of Ayamycin
Comprehensive Evaluation of Antimicrobial Spectrum and Potency
Activity Against Gram-Positive Bacteria, including Multidrug-Resistant Strains (e.g., Staphylococcus aureus, MRSA, Enterococcus spp., VRE)
Ayamycin has demonstrated notable activity as a potent anti-virulence factor against multiple strains of Methicillin-Resistant Staphylococcus aureus (MRSA). researchgate.net Research indicates that this compound does not necessarily kill the bacteria but rather inhibits the virulence factors that contribute to their pathogenicity. This is a significant finding in the context of combating antibiotic resistance, as targeting virulence can reduce the severity of infections and potentially exert less selective pressure for the development of resistance.
Studies have shown that this compound significantly decreases several key virulence determinants in MRSA. researchgate.net These include the reduction of streptokinase activity and hemolysin synthesis, both of which are crucial for the bacteria's ability to spread and cause tissue damage. Furthermore, this compound has been observed to inhibit biofilm formation, a critical component of chronic and persistent MRSA infections, by interfering with the bacteria's cell surface hydrophobicity. researchgate.net By reducing the ability of MRSA to form biofilms and adhere to surfaces, this compound can potentially make the bacteria more susceptible to host immune responses and conventional antibiotics.
The mechanism of action appears to be centered on quenching the virulence of MRSA rather than outright bactericidal effects. This approach is gaining interest as a strategy to mitigate the harm caused by resistant pathogens while minimizing the risk of driving further resistance.
Table 1: Effects of this compound on MRSA Virulence Factors
| Virulence Factor | Observed Effect of this compound | Reference |
|---|---|---|
| Streptokinase Activity | Significant decrease | researchgate.net |
| Hemolysin Synthesis | Significant decrease | researchgate.net |
| Biofilm Formation | Significant decrease | researchgate.net |
| Cell Surface Hydrophobicity | Significant decrease | researchgate.net |
Activity Against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)
Specific research data detailing the activity of this compound against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is not available in the reviewed scientific literature.
Antifungal and Anti-Yeast Activities (e.g., Candida albicans, Aspergillus niger, Botrytis fabae)
There is no available scientific information regarding the specific antifungal or anti-yeast activities of this compound against Candida albicans, Aspergillus niger, or Botrytis fabae.
Antitumor Efficacy in Experimental Models
Cytotoxic Effects on Diverse Cancer Cell Lines (in vitro)
No specific studies on the in vitro cytotoxic effects of this compound on diverse cancer cell lines were found in the available literature.
Antitumor Activity in Animal Tumor Systems (in vivo, e.g., Ehrlich Ascites Carcinoma)
Information regarding the in vivo antitumor activity of this compound in animal tumor systems, such as the Ehrlich Ascites Carcinoma model, is not present in the reviewed scientific literature.
Chemical Analogue Research and Structure Activity Relationships of Ayamycin
Natural Analogues and Related Compounds (e.g., Aquayamycin-group antibiotics, Saquayamycins)
This compound belongs to the angucycline group of antibiotics, a large family of aromatic polyketides known for their complex chemical structures and significant biological activities, particularly anticancer and antibacterial properties. nih.govnih.gov The core of many of these compounds is the aglycone known as aquthis compound (B1666071). nih.gov Natural analogues are primarily generated through variations in the number, type, and linkage of sugar moieties attached to this core structure.
Prominent among these natural analogues are the Saquayamycins and Urdamycins, both of which contain the aquthis compound aglycone and a C-glycosidically linked D-olivose sugar. nih.gov The key structural distinction between these two subgroups lies in the attachment points of their other sugar chains. nih.gov In Saquayamycins, the saccharide patterns are attached at the C-3 and C-9 positions of the benz[a]anthracene core. nih.gov Conversely, Urdamycins feature sugar attachments at the C-9 and C-12b positions. nih.gov
Other notable natural analogues include:
Saquayamycins G–K : A series of cytotoxic angucyclines isolated from Streptomyces sp., some of which bear the unusual aminosugar rednose. nih.gov
Baikalomycins A–C : Aquthis compound-type angucyclines isolated from a Streptomyces species derived from a Lake Baikal gastropod, which have demonstrated moderate anticancer and antibacterial activities.
Moromycins A and B : These analogues possess a tetracyclic angucyclinone core with an aromatic ring B, distinguishing them from the typical aquthis compound structure. nih.gov
Auricin : An angucycline-like antibiotic that features a highly oxygenated aglycone similar to those found in griseusins, alongside a unique D-forosamine sugar moiety. nih.gov
The diversity of these natural analogues highlights the modularity of their biosynthetic pathways, which allows for the generation of a wide array of structurally related compounds with distinct biological profiles.
Table 1: Comparison of Key Aquthis compound-Group Antibiotics
| Compound Family | Core Aglycone | Key Distinguishing Features | Reference |
|---|---|---|---|
| Saquayamycins | Aquthis compound | Sugar moieties attached at C-3 and C-9 positions. | nih.gov |
| Urdamycins | Aquthis compound | Sugar moieties attached at C-9 and C-12b positions. | nih.gov |
| Baikalomycins | Aquthis compound | Possess a typical aquthis compound core with variations in glycosylation. | |
| Moromycins | Angucyclinone | Features an aromatic ring B, lacking angular hydroxy groups at C-4a and C-12b. | nih.gov |
| Auricin | Griseusin-like | Highly oxygenated aglycone with a unique D-forosamine sugar. | nih.gov |
Synthetic Approaches Towards this compound and its Analogues
The total synthesis of aquthis compound and its analogues is a significant challenge due to the highly oxidized and stereochemically complex tetracyclic ring system. exlibrisgroup.comresearchgate.net Researchers have developed several strategies to construct this intricate molecular architecture.
One successful and efficient total synthesis of aquthis compound utilized three key reactions to assemble the core structure exlibrisgroup.comresearchgate.net:
Highly Diastereoselective 1,2-Addition : This step involves the addition of a C-glycosyl naphthyllithium to a cyclic ketone, establishing a critical carbon-carbon bond and setting key stereocenters. exlibrisgroup.comresearchgate.net
Indium-Mediated Allylation-Rearrangement : A site-selective allylation of a naphthoquinone intermediate, mediated by indium, followed by a rearrangement sequence, helps to build the polycyclic system. exlibrisgroup.comresearchgate.net
Diastereoselective Intramolecular Pinacol (B44631) Coupling : This final key step forges the remaining ring of the tetracyclic system through a stereoselective coupling reaction. exlibrisgroup.comresearchgate.net
Another convergent strategy has been employed for the synthesis of both aquthis compound and analogues of derhodinosylurdamycin A. nih.gov A notable feature of this approach is the use of mild, cationic gold-catalyzed glycosylation with S-but-3-ynyl thioglycoside donors to attach various 2-deoxy sugar subunits. nih.gov This method provides an effective way to generate analogues with different glycosylation patterns for biological evaluation. nih.gov
The synthesis of more complex analogues, such as those with extensive sugar chains, has also been a focus of research. For instance, the pentasaccharide side chain of Saquthis compound Z was constructed using a strategy of reagent-controlled direct dehydrative glycosylation with 2-deoxy sugars, demonstrating the advanced chemical methods required to access the full structural diversity of this antibiotic family. acs.org
Systematic Structure-Activity Relationship (SAR) Studies for Bioactivity Enhancement
Systematic structure-activity relationship (SAR) studies are essential for identifying the chemical features of the this compound/aquthis compound structure that are critical for its biological activity. This research provides a roadmap for designing more potent and selective therapeutic agents.
Studies on various saquthis compound analogues have revealed that the nature, number, and linkage of the sugar residues play a crucial role in their cytotoxic activity. nih.gov For example, evaluation against human prostate cancer (PC3) and non-small cell lung cancer (H460) cell lines showed distinct activity profiles based on glycosylation patterns. Saquayamycins J, K, A, and B were found to be most active against PC3 cells, with Saquthis compound B exhibiting the highest potency. nih.gov In contrast, aminosugar-containing analogues, specifically Saquthis compound H and Saquthis compound B, demonstrated the highest activity against H460 cells. nih.gov These findings indicate that specific sugar arrangements can be tailored to target different types of cancer cells.
Table 2: Cytotoxic Activity of Saquthis compound Analogues
| Compound | Cell Line | GI₅₀ (μM) | Reference |
|---|---|---|---|
| Saquthis compound B | PC3 | 0.0075 | nih.gov |
| Saquthis compound H | H460 | 3.3 | nih.gov |
| Saquthis compound B | H460 | 3.9 | nih.gov |
Interestingly, while much of the research has focused on the role of the sugar moieties, other studies have highlighted the intrinsic activity of the aglycone itself. A study involving the total synthesis of aquthis compound and several analogues of derhodinosylurdamycin A produced a surprising result. nih.gov When screened against the NCI-60 panel of human tumor cell lines, derhodinosylurdamycin A, aquthis compound, and three other analogues bearing sugar subunits did not show significant antiproliferative activity. nih.gov However, an analogue that completely lacked a sugar subunit demonstrated good potential for growth inhibition and significant cytotoxic activity against a variety of cancer cell lines. nih.gov This suggests that the aglycone core is a powerful pharmacophore in its own right and that glycosylation is not universally required for potent bioactivity, opening a different avenue for the design of simplified, yet effective, synthetic analogues.
Advanced Analytical and Methodological Approaches in Ayamycin Research
Advanced Spectroscopic Techniques for Structural Elucidation
The precise determination of a molecule's three-dimensional structure is foundational to understanding its function. For Ayamycin, a combination of Mass Spectrometry, Nuclear Magnetic Resonance, and X-ray Diffraction provides a comprehensive picture of its atomic arrangement and connectivity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. In the context of this compound research, high-resolution mass spectrometry (HRMS) is critical for determining the compound's exact molecular formula. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed to ionize the molecule gently, preserving its structure.
Tandem mass spectrometry (MS/MS) is then used to elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern provides valuable information about the molecule's substructures. For a compound like this compound, which contains amide functionalities, characteristic cleavage of the N-CO bond is an expected fragmentation pathway, helping to confirm its structural components. nih.govunl.pt
Table 1: Application of Mass Spectrometry in this compound Analysis
| Technique | Purpose in this compound Research | Type of Data Generated |
|---|---|---|
| High-Resolution MS (HRMS) | Determination of precise molecular weight and elemental composition. | Accurate mass-to-charge (m/z) ratio. |
| Tandem MS (MS/MS) | Structural elucidation through controlled fragmentation. | Fragmentation patterns, identification of substructures. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of organic molecules in solution. nih.gov A suite of NMR experiments is used to piece together the complete structure of this compound.
¹H NMR: Identifies the number and type of hydrogen atoms in the molecule, providing information about their chemical environment and connectivity through spin-spin coupling. For amide protons in molecules like this compound, chemical shifts can be sensitive to solvent and hydrogen bonding. researchgate.net
¹³C NMR: Determines the types of carbon atoms present (e.g., C=O, aliphatic CH, CH₂, CH₃).
2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This allows for the unambiguous assembly of the molecular skeleton. NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of atoms, which is crucial for determining the molecule's stereochemistry and conformation.
X-ray Diffraction
X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the precise positions of each atom.
For this compound, crystal structure data is available through the Cambridge Structural Database. nih.gov This data provides unambiguous confirmation of its absolute stereochemistry and solid-state conformation, serving as the ultimate reference for structural assignment.
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| CCDC Number | 664911 |
| Chemical Formula | C₁₄H₁₇Cl₂NO₃ |
| Molecular Weight | 318.2 g/mol |
Genetic and Genomic Methodologies for Biosynthetic Pathway Elucidation and Engineering
This compound is a natural product produced by Streptomyces species, which are well-known for their ability to synthesize a vast array of secondary metabolites. google.comresearchgate.net Understanding and manipulating the genetic blueprint for this compound's production is key to improving yields and generating novel analogs.
Biosynthetic Pathway Elucidation
The enzymes responsible for constructing natural products like this compound are encoded by genes typically clustered together on the microorganism's chromosome, known as a Biosynthetic Gene Cluster (BGC). youtube.com Identifying and characterizing the this compound BGC is the first step. This is achieved through genome sequencing of the producing Streptomyces strain followed by bioinformatic analysis using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell), which can predict BGCs based on the presence of key enzyme-encoding genes (e.g., Polyketide Synthases, Non-Ribosomal Peptide Synthetases). youtube.com
Once the putative BGC is identified, its function is confirmed through genetic manipulation. Techniques such as gene knockout, where a specific gene in the cluster is inactivated, are used. The resulting mutant is then cultured, and its metabolic profile is analyzed by LC-MS. If the production of this compound is abolished and a biosynthetic intermediate accumulates, the function of the knocked-out gene can be deduced.
Genetic Engineering for Analog Production
With the knowledge of the BGC, genetic engineering can be employed to create novel derivatives of this compound. This field, often termed "unnatural natural products" or combinatorial biosynthesis, involves modifying the BGC to alter the final chemical structure. nih.gov Common strategies include:
Gene Inactivation: As described above, knocking out genes encoding tailoring enzymes (e.g., oxidoreductases, methyltransferases) can lead to the accumulation of new analogs.
Heterologous Expression: The entire this compound BGC can be transferred into a different, more genetically tractable host organism. This can simplify analysis, improve yields, and facilitate further engineering efforts.
Enzyme Domain Swapping: For complex modular enzymes like PKS or NRPS, individual domains can be swapped or modified to incorporate different building blocks into the this compound scaffold.
These genetic strategies are powerful tools for expanding the chemical diversity of this compound, potentially leading to compounds with improved activity or novel properties.
Development and Application of Bioassay Systems for High-Throughput Screening and Efficacy Assessment
To evaluate the biological activity of this compound and its engineered analogs, robust and efficient bioassay systems are essential. High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. nih.gov
Development of Bioassays
The development of a bioassay begins with defining the biological question to be answered (e.g., antibacterial activity, cytotoxicity). For an antibiotic like this compound, the primary assay is typically a growth inhibition assay against a panel of pathogenic bacteria.
Commonly used formats include:
Broth Microdilution: Compounds are serially diluted in 96- or 384-well microtiter plates containing liquid growth medium inoculated with a target microorganism. Growth inhibition is measured after incubation, often by reading optical density or using a viability dye. This method is used to determine the Minimum Inhibitory Concentration (MIC).
Agar Diffusion Assays: A simple method where a compound is spotted onto an agar plate seeded with bacteria. The size of the "zone of inhibition" around the spot indicates the compound's potency.
High-Throughput Screening (HTS)
For screening large libraries of this compound analogs generated through genetic engineering, these assays are automated. nih.gov Robotic liquid handlers prepare the assay plates, and automated plate readers measure the results, generating vast amounts of data quickly. HTS campaigns are designed to be sensitive, reproducible, and cost-effective. The goal is to identify Structure-Activity Relationships (SAR), linking specific chemical modifications to changes in biological efficacy.
Efficacy Assessment
Promising compounds identified through HTS undergo more detailed efficacy assessment. This moves beyond simple growth inhibition to understand how the compound affects the target organism. Examples of secondary assays include:
Time-Kill Kinetics: Measures the rate at which an antibiotic kills a bacterial population over time.
Mechanism of Action (MoA) Studies: Cellular assays designed to determine the molecular target of the antibiotic (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication).
Biofilm Disruption Assays: Evaluates the compound's ability to eradicate bacteria growing in biofilms, which are often more resistant to conventional antibiotics.
These tiered screening and assessment strategies ensure that resources are focused on the most promising this compound analogs for further development.
Future Research Trajectories for Ayamycin
Exploration of Unidentified Biological Activities and Potentials
While initial studies have confirmed Ayamycin's antibacterial and antitumor properties, the full spectrum of its bioactivity is yet to be explored. biorxiv.orgnih.gov Marine-derived microbial metabolites are known for a wide array of pharmacological effects, including antiviral, anti-inflammatory, and immunomodulatory activities. nih.gov Future research should systematically screen this compound against a diverse range of therapeutic targets.
Key areas for exploration include:
Antiviral Activity: Screening against a panel of viruses, particularly those with limited treatment options.
Anti-inflammatory Properties: Investigating its ability to modulate key inflammatory pathways and cytokine production, which could be relevant for a host of chronic diseases.
Expanded Anticancer Evaluation: Moving beyond general cytotoxicity, future studies should assess this compound's potential to inhibit specific cancer-related processes such as metastasis, angiogenesis, and its efficacy against cancer stem cells. nih.govnih.gov
Activity Against Drug-Resistant Pathogens: A critical area of investigation is its efficacy against multidrug-resistant (MDR) bacterial and fungal strains, a growing global health threat. secondarymetabolites.org
Synergistic Effects: Evaluating this compound in combination with existing antibiotics or anticancer drugs could reveal synergistic interactions, potentially lowering required dosages and overcoming resistance mechanisms.
Biotechnological Advancements in Sustainable and Scalable Production
Harnessing the full potential of this compound requires the development of efficient, sustainable, and scalable production methods to overcome the limitations of natural fermentation yields.
Strain Improvement and Genome Shuffling: The producing strain, Nocardia sp. ALAA 2000, is a prime target for yield improvement. Genome shuffling, a technique that facilitates rapid recombination and selection for desired traits, has already been successfully applied to achieve a 19-fold increase in this compound production. nih.gov Further rounds of shuffling and selection could push yields even higher. nih.gov
Fermentation Optimization: Systematic optimization of fermentation parameters—including media composition, pH, temperature, and aeration—is a fundamental strategy to maximize the productivity of the native Nocardia strain. nih.gov The use of sustainable and cost-effective feedstocks, such as agricultural residues, should also be explored to create a more economically viable and environmentally friendly production process. nih.govnih.govnih.go.jp
Heterologous Expression: A powerful alternative to relying on the native producer involves identifying the this compound biosynthetic gene cluster (BGC) and transferring it into a more robust and easily manipulated host organism. biorxiv.orgfrontiersin.org Well-characterized industrial microorganisms like Streptomyces lividans or even yeast (Saccharomyces cerevisiae) could serve as "chassis" organisms, potentially offering faster growth, higher yields, and simpler downstream processing. nih.govnih.gov This approach, however, first requires the complete identification and characterization of the this compound BGC.
Rational Design and Synthesis of Advanced this compound Analogues for Specific Bioactivities
Medicinal chemistry offers a pathway to enhance the therapeutic properties of this compound by creating novel analogues. This process of rational design involves synthesizing derivatives with modified chemical structures to improve potency, selectivity, and pharmacokinetic properties while reducing potential toxicity. nih.govnih.gov
The approach would involve:
Structure-Activity Relationship (SAR) Studies: The first step is to synthesize a series of this compound derivatives with systematic modifications to different parts of the molecule. nih.govmdpi.com For example, the dichloro, ethyl, and nitro-phenyl groups on the this compound scaffold are prime targets for chemical modification. nih.gov By testing the biological activity of these new compounds, researchers can determine which functional groups are essential for its effects (the pharmacophore) and which can be altered to improve its performance. nih.govmdpi.com
Synthesis of Novel Analogues: Based on SAR data, new analogues can be designed and synthesized. For instance, if a particular modification leads to increased anticancer activity and reduced toxicity to normal cells, further derivatives can be created around that "hit." nih.govnih.gov This iterative process of design, synthesis, and testing is central to modern drug discovery. rsc.org
Targeted Improvements: The goal is to develop advanced analogues with specific enhancements, such as:
Increased potency against cancer cells or microbial pathogens. nih.gov
Improved selectivity, minimizing off-target effects. researchgate.net
Enhanced stability and bioavailability for better performance in biological systems.
Application of Integrative Omics Approaches in this compound Studies
Integrative omics technologies—genomics, proteomics, and metabolomics—provide a powerful, systems-level toolkit to deeply investigate this compound. nih.govyoutube.comnih.gov
Genomics: The starting point is to sequence the complete genome of the producing organism, Nocardia sp. ALAA 2000. Using bioinformatic tools like antiSMASH, researchers can identify the biosynthetic gene cluster (BGC) responsible for producing this compound. frontiersin.orgyoutube.com Nocardia genomes are known to be large reservoirs of diverse BGCs, suggesting a high potential for discovering novel compounds. nih.govnih.go.jpresearchgate.net Once identified, the this compound BGC can be engineered to increase yield or transferred to a heterologous host for production. nih.gov
Proteomics: This technology analyzes the entire set of proteins in a cell. By comparing the proteome of bacterial or cancer cells before and after treatment with this compound, researchers can identify which proteins and cellular pathways are affected. nih.govmdpi.commdpi.com This can elucidate its mechanism of action, revealing its specific molecular targets. nih.govresearchgate.net Proteomics is also invaluable for understanding mechanisms of resistance, as it can identify proteins that are up- or down-regulated in resistant strains. nih.gov
Metabolomics: This approach involves the comprehensive analysis of all small-molecule metabolites within an organism. nih.gov By analyzing the metabolome of Nocardia sp. under different growth conditions, it may be possible to identify previously undiscovered, naturally occurring analogues of this compound. biorxiv.orgbiorxiv.org This technique can also be used to understand and optimize the biosynthetic pathway to improve the production of the desired compound.
By integrating data from these omics platforms, a holistic understanding of this compound can be achieved, accelerating its development from a natural product to a refined therapeutic agent. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
